molecular formula C13H13ClN2S2 B5773576 N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea

N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5773576
M. Wt: 296.8 g/mol
InChI Key: XKTOIRDVWWJTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea, also known as TBZTD, is a chemical compound that belongs to the class of thiourea accelerators. It is widely used in the rubber industry as a vulcanization accelerator and is known for its excellent scorch resistance and fast curing properties. Apart from its industrial applications, TBZTD has also gained attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea works as a vulcanization accelerator by promoting the cross-linking of rubber molecules, which results in the formation of a strong and durable rubber product. The mechanism of action of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea in medicine and other fields is still under investigation, but it is believed to involve the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. In medicine, N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In agriculture, N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the growth of fungi and prevent the development of plant diseases. In environmental science, N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been shown to catalyze the degradation of organic pollutants and reduce their toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea in lab experiments include its high purity, stability, and reproducibility. However, one limitation of using N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for the study of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea, including:
1. Development of new anticancer drugs based on the chemical structure of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea.
2. Investigation of the mechanism of action of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea in different fields.
3. Optimization of the synthesis method of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea to improve its yield and purity.
4. Study of the environmental impact of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea and its degradation products.
5. Development of new applications for N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea in various fields.
In conclusion, N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea is a versatile chemical compound that has gained attention in scientific research due to its unique chemical properties and potential applications in various fields. Further research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea and its potential applications in medicine, agriculture, and environmental science.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 4-chlorobenzylamine with 2-thienylmethyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate thiourea compound, which is subsequently converted to N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea through a cyclization reaction.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been shown to possess anticancer properties and has been used in the development of new anticancer drugs. In agriculture, N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been used as a fungicide to control various plant diseases. In environmental science, N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been used as a catalyst in the degradation of organic pollutants.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S2/c14-11-5-3-10(4-6-11)8-15-13(17)16-9-12-2-1-7-18-12/h1-7H,8-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTOIRDVWWJTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.